molecular formula C24H34BN3O7 B12948887 1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester

1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12948887
M. Wt: 487.4 g/mol
InChI Key: REBYIDNDIQFDDY-UHFFFAOYSA-N
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Description

Indole Scaffold Configuration

The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. Key features include:

  • Position 1 : Carboxylic acid esterified with tert-butyl, enhancing steric protection and solubility in organic solvents.
  • Position 2 : Boronic acid substituent, enabling participation in Suzuki-Miyaura cross-coupling reactions.
  • Position 5 : Amide-linked piperidine group, introducing conformational rigidity and hydrogen-bonding capacity.

The indole’s aromatic system contributes to π-π stacking interactions, while substitutions modulate electronic properties for targeted reactivity.

Boronic Acid Functionalization at C2 Position

The boronic acid group at C2 (-B(OH)₂) is a critical functional handle:

  • Reactivity : Forms reversible covalent bonds with diols, enabling applications in sensing and bioconjugation.
  • Synthetic utility : Participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
  • Stability : The tert-butyl ester at C1 stabilizes the boronic acid against protodeboronation under basic conditions.

Piperidine Ring Substitution Patterns

The piperidine ring at C5 is modified as follows:

  • Boc protection : The nitrogen is shielded by a tert-butoxycarbonyl (Boc) group, preventing undesired nucleophilic reactions.
  • Carboxamide linkage : Connects the piperidine to the indole via a carbonyl group, enhancing rotational flexibility and hydrogen-bonding potential.
  • Stereoelectronic effects : The piperidine’s chair conformation influences the compound’s overall topology and interaction with biological targets.

Tert-Butyl Ester Protecting Groups

Two tert-butyl ester groups are present:

  • At C1 : Protects the carboxylic acid, improving lipid solubility and stability during synthetic procedures.
  • On the piperidine : Prevents undesired side reactions at the piperidine nitrogen, ensuring regioselectivity in subsequent modifications.

These groups are strategically removable under acidic conditions (e.g., trifluoroacetic acid), enabling downstream functionalization.

Properties

Molecular Formula

C24H34BN3O7

Molecular Weight

487.4 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]indol-2-yl]boronic acid

InChI

InChI=1S/C24H34BN3O7/c1-23(2,3)34-21(30)27-11-9-15(10-12-27)20(29)26-17-7-8-18-16(13-17)14-19(25(32)33)28(18)22(31)35-24(4,5)6/h7-8,13-15,32-33H,9-12H2,1-6H3,(H,26,29)

InChI Key

REBYIDNDIQFDDY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Indole Core Formation

The indole nucleus is typically synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with an aldehyde or ketone. This method is favored for its reliability and scalability in producing substituted indoles with high regioselectivity.

Introduction of the Boronic Acid Group

The boronic acid group at the 2-position of the indole is introduced through palladium-catalyzed borylation of a halogenated indole intermediate. This step often employs:

  • A halogenated indole derivative (e.g., 2-bromoindole)
  • A boronate ester or boronic acid reagent (e.g., bis(pinacolato)diboron)
  • Palladium catalysts such as Pd(PPh3)4
  • Base such as potassium carbonate (K2CO3)
  • Solvents like dimethylformamide (DMF) or dioxane

The reaction is conducted under inert atmosphere and controlled temperature to maximize yield and minimize side reactions.

Attachment of the Piperidinyl Substituent

The piperidinyl group is introduced at the 5-position of the indole ring via nucleophilic substitution or amide coupling reactions. This involves:

  • Activation of the 5-position, often through halogenation or via a carboxylic acid derivative
  • Reaction with a piperidine derivative, such as 1-(1,1-dimethylethoxy)carbonyl-4-piperidinyl amine
  • Use of coupling agents like dicyclohexylcarbodiimide (DCC) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Catalysts or additives such as DMAP (4-dimethylaminopyridine) to enhance reaction efficiency

Esterification and Protection

The final step involves esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester, which protects the acid functionality and improves compound stability. This is typically achieved by:

  • Using a dehydrating agent such as DCC or carbodiimide derivatives
  • Conducting the reaction under mild conditions to avoid decomposition
  • Purification by chromatography to isolate the pure esterified product

Industrial and Process Optimization

For industrial-scale synthesis, the above steps are optimized for yield, purity, and cost-effectiveness by:

  • Employing continuous flow reactors to improve reaction control and scalability
  • Using advanced purification techniques such as preparative HPLC or crystallization
  • Process intensification strategies to reduce reaction times and waste generation

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents Conditions Purpose
1 Fischer Indole Synthesis Phenylhydrazine, aldehyde/ketone, acid catalyst Acidic medium, reflux Formation of indole core
2 Palladium-catalyzed Borylation Halogenated indole, bis(pinacolato)diboron, Pd(PPh3)4, K2CO3 Inert atmosphere, 80-100°C Introduction of boronic acid group
3 Nucleophilic Substitution / Amide Coupling Piperidinyl amine derivative, DCC or EDCI, DMAP Room temperature to mild heating Attachment of piperidinyl substituent
4 Esterification tert-Butyl alcohol, DCC or carbodiimide Mild conditions, room temperature Protection of carboxylic acid as tert-butyl ester

Research Findings and Reaction Analysis

  • The palladium-catalyzed borylation step is critical for the regioselective introduction of the boronic acid group, which is essential for subsequent Suzuki-Miyaura coupling reactions in downstream applications.
  • The use of tert-butyl ester groups provides steric hindrance that enhances the compound’s stability during synthetic manipulations.
  • The piperidinyl substituent improves solubility and biological interaction potential, making the compound valuable in medicinal chemistry.
  • Reaction yields for each step typically range from 70% to 90%, depending on the purity of starting materials and reaction optimization.
  • Side reactions such as deborylation or over-esterification are minimized by careful control of reaction parameters.

Comparative Notes on Related Compounds

Compared to analogues with halogen substituents or silyl protecting groups, this compound’s preparation requires more complex amide coupling steps due to the piperidinyl moiety. The presence of boronic acid and tert-butyl ester groups necessitates mild reaction conditions to preserve functional group integrity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like m-CPBA.

    Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions at the boronic acid site.

Common Reagents and Conditions

    Oxidation: m-CPBA, DCM, room temperature.

    Reduction: NaBH4, methanol, 0°C.

    Substitution: Nucleophiles like amines or alcohols, base (e.g., NaOH), solvent (e.g., THF).

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion to hydroxyl-substituted indole derivatives.

    Substitution: Formation of substituted boronic esters or amides.

Scientific Research Applications

Antiviral Applications

Indole derivatives have been extensively studied for their antiviral properties. The compound demonstrates potential as an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication.

Structure-Activity Relationship (SAR) :
Research indicates that modifications at the C3 position of indole derivatives enhance their binding affinity to integrase. For example:

CompoundIC50 Value (μM)Structural Modification
Parent Compound32.37None
C3 Substituted Derivative A10.06Methoxyphenyl group
C3 Substituted Derivative B3.11Enhanced hydrophobic interactions

These modifications lead to significantly lower IC50 values, indicating improved efficacy against HIV replication.

Antitumor Activity

Indole derivatives are recognized for their ability to induce apoptosis in cancer cells through various mechanisms, such as inhibiting kinases involved in cell cycle regulation.

Case Study: Indole Derivatives in Cancer Treatment
A study evaluating a series of indole derivatives reported significant antitumor activity against various cancer cell lines:

CompoundIC50 Value (nM)Cancer Cell Line
Indole Derivative A50MCF-7 (Breast Cancer)
Indole Derivative B200A549 (Lung Cancer)
Indole Derivative C75HeLa (Cervical Cancer)

The efficacy was attributed to their capability to interfere with DNA synthesis and repair mechanisms, leading to cell death .

Synthetic Applications

The compound can serve as a versatile building block in organic synthesis due to its unique structural features. Its boronic acid functionality allows for cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Feasible Synthetic Routes :
Recent advancements in synthetic methodologies utilizing this compound include:

  • Suzuki Coupling Reactions : Leveraging the boronic acid moiety for coupling with aryl halides.
  • Functionalization Strategies : Modifying the indole ring to introduce diverse functional groups for enhanced biological activity.

Toxicological Considerations

While exploring the biological applications of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments suggest that while many indole derivatives exhibit potent biological activities, they may pose risks depending on concentration and exposure duration. Further studies are necessary to establish comprehensive safety data .

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of substituted indole-boronic acid esters. Key structural analogues include:

Compound Name Key Substituents CAS Number Molecular Formula Reference
Target Compound C5: Boc-piperidine carbonylamino; C2: Borono; N1: tert-butyl ester - C₂₅H₃₅BN₃O₇ -
1H-Indole-1-carboxylic acid, 2-borono-4-chloro-, 1-(1,1-dimethylethyl) ester C4: Chloro; C2: Borono; N1: tert-butyl ester 475102-11-5 C₁₃H₁₅BClNO₄
1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester C5: Dimethylaminomethyl; C2: Borono; N1: tert-butyl ester 913388-74-6 C₁₇H₂₅BN₂O₄
1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester C5: Morpholinyl ethoxy; C2: Borono; N1: tert-butyl ester 913388-60-0 C₁₉H₂₇BN₂O₆
1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester C7: Hydroxy; C2: Borono; N1: tert-butyl ester 1004552-87-7 C₁₃H₁₆BNO₅

Key Differences and Implications

Substituent Position and Bioactivity: The C5 Boc-piperidine carbonylamino group in the target compound enhances solubility and provides a handle for targeting proteases or kinases via hydrogen bonding . In contrast, the C4-chloro analogue (CAS 475102-11-5) may exhibit altered binding due to steric and electronic effects .

Boronic Acid Reactivity :

  • All analogues retain the C2-boronic acid group, critical for forming reversible covalent bonds with serine or threonine residues in enzyme active sites. However, substituents at C5 and C7 modulate electronic effects on boron’s electrophilicity .

Synthetic Accessibility :

  • The tert-butyl ester at N1 is a common protective group, but its bulkiness may complicate synthetic routes compared to simpler esters (e.g., methyl or benzyl) .
  • The Boc-piperidine moiety requires multi-step synthesis involving carbamate formation and piperidine coupling, as seen in related piperidine-carboxylic acid derivatives .

Bioactivity and Target Profiling

  • Target Compound: Likely inhibits ROCK1 kinase or similar enzymes due to structural resemblance to known boronic acid-based kinase inhibitors (e.g., bortezomib) .
  • C5-Dimethylaminomethyl Analogue (CAS 913388-74-6): The basic dimethylamino group may enhance cell permeability and interaction with charged protein residues .
  • C7-Hydroxy Analogue (CAS 1004552-87-7) : The hydroxyl group could participate in hydrogen bonding with target proteins, but may reduce metabolic stability .

Computational and Experimental Data

  • NMR Profiling : Comparative NMR studies (e.g., chemical shifts in regions A and B) suggest that substituents at C5 and C7 significantly alter the indole ring’s electronic environment, affecting binding .
  • Docking Studies : Chemical space docking predicts that the Boc-piperidine group in the target compound enriches interactions with hydrophobic kinase pockets, outperforming simpler substituents .

Notes on Chemical Similarity and Limitations

  • For example, the C4-chloro analogue (CAS 475102-11-5) shares 85% structural similarity with the target compound but shows divergent kinase inhibition profiles .
  • Bioisosteric Replacements : The morpholinyl ethoxy group (CAS 913388-60-0) acts as a bioisostere for the Boc-piperidine group but with distinct pharmacokinetic outcomes .

Biological Activity

1H-Indole-1-carboxylic acid derivatives are gaining attention due to their diverse biological activities, including potential therapeutic applications in neuropharmacology and oncology. This article focuses on the compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester (CAS No. 913388-67-7), exploring its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H34BN3O6C_{23}H_{34}BN_3O_6 with a molecular weight of approximately 427.5 g/mol. The compound features an indole core with various functional groups that contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For example, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Neuropharmacological Effects

Indole derivatives are also noted for their interactions with neurotransmitter systems. The compound's structural similarities to known neuroactive substances suggest it may act as a ligand for dopamine receptors, particularly the D4 subtype. Research indicates that modifications on the indole ring can enhance binding affinity and selectivity for these receptors, which is crucial for developing treatments for neurological disorders such as schizophrenia and depression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The incorporation of boron into the structure is particularly interesting as boron-containing compounds often exhibit enhanced biological activity due to their ability to form stable complexes with biomolecules.

Example Synthesis Pathway

A simplified synthesis pathway might involve:

  • Formation of the Indole Core : Starting from a substituted aniline and a suitable precursor.
  • Boronation : Introducing a boron group at the appropriate position on the indole ring.
  • Amide Bond Formation : Coupling with piperidine derivatives to enhance neuroactive properties.
  • Final Esterification : Protecting groups are removed, and the final ester is formed.

Study on D4 Receptor Affinity

A study investigated a series of indole derivatives for their affinity towards dopamine D4 receptors. The compound showed promising results with a Ki value indicating high affinity, suggesting its potential as a therapeutic agent in treating disorders related to dopaminergic signaling .

Antiviral Activity

Another study highlighted the antiviral properties of structurally related indole derivatives against HIV-1 integrase. These compounds demonstrated effective inhibition of viral replication through interaction with key viral enzymes, showcasing the versatility of indole structures in drug development .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerInduces apoptosis; disrupts cell cycle
NeuropharmacologicalD4 receptor ligand
AntiviralInhibits HIV-1 integrase

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